molecular formula C14H22N2O B1585500 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide CAS No. 17289-53-1

2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B1585500
CAS No.: 17289-53-1
M. Wt: 234.34 g/mol
InChI Key: NCOAXMSOFNEVJI-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2’,4’-acetoxylidide is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of lidocaine, a well-known local anesthetic. This compound is characterized by its unique structure, which includes a diethylamino group and an acetoxylidide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2’,4’-acetoxylidide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)-2’,4’-acetoxylidide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2’,4’-acetoxylidide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxylidide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 2-(Diethylamino)-2’,4’-acetoxylidide.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)-2’,4’-acetoxylidide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in studies involving ion channel modulation and nerve signal transmission.

    Medicine: Investigated for its potential use as a local anesthetic and antiarrhythmic agent.

    Industry: Utilized in the formulation of certain industrial products requiring specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A widely used local anesthetic with a similar structure but lacking the acetoxylidide group.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Ropivacaine: Known for its reduced cardiotoxicity compared to bupivacaine.

Uniqueness

2-(Diethylamino)-2’,4’-acetoxylidide is unique due to the presence of the acetoxylidide group, which may enhance its binding affinity to sodium channels or alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAXMSOFNEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169420
Record name 2-(Diethylamino)-2',4'-acetoxylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-53-1
Record name 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17289-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethylamino)-2',4'-acetoxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017289531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-2',4'-acetoxylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIETHYLAMINO)-2',4'-ACETOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JI90526PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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